N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-23(2)18-8-6-7-17(15-18)22-21(24)16-11-13-20(14-12-16)25-19-9-4-3-5-10-19/h3-15H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHIQEWHNKMCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301249086 | |
| Record name | N-[3-(Dimethylamino)phenyl]-4-phenoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339011-47-1 | |
| Record name | N-[3-(Dimethylamino)phenyl]-4-phenoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339011-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(Dimethylamino)phenyl]-4-phenoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide typically involves the reaction of 3-(dimethylamino)aniline with 4-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dimethylamino group yields N-oxide derivatives, while reduction of a nitro group results in the formation of an amine.
Scientific Research Applications
Medicinal Chemistry
N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits cytotoxicity against various cancer cell lines, making it a candidate for drug development. Its mechanism of action is primarily through the inhibition of specific enzymes involved in cancer cell proliferation.
Anti-Tubercular Activity
The compound has shown promising results in inhibiting Mycobacterium tuberculosis, the causative agent of tuberculosis. Its efficacy is attributed to the inhibition of the InhA enzyme, which is crucial for mycolic acid synthesis in bacterial cell walls.
- Mechanism : Inhibition of InhA leads to disruption in cell wall integrity, resulting in bacterial death.
- Efficacy : Exhibited minimum inhibitory concentration (MIC) values comparable to existing anti-tubercular drugs.
Agricultural Biotechnology
In agricultural research, this compound has been explored as a small molecule modulator of plant growth and development. Its application aims to enhance crop yield without genetic modification.
- Function : Acts as a growth regulator by modulating phytohormone pathways.
- Effects on Plants : Increased root biomass and improved drought resistance observed in treated plants .
Case Studies
Several studies have documented the effectiveness of this compound:
- Study on Anti-Cancer Activity :
- Tuberculosis Inhibition Study :
- Agricultural Impact Assessment :
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxybenzamide moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-aminophenol: Similar in structure but lacks the phenoxybenzamide moiety.
4-Dimethylaminopyridine: Contains a dimethylamino group but has a pyridine ring instead of a phenyl ring.
N,N-Dimethylaniline: Features a dimethylamino group attached to a phenyl ring but lacks the additional phenoxybenzamide structure.
Uniqueness
N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide is unique due to the combination of the dimethylamino group and the phenoxybenzamide moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide, a compound with significant potential in pharmacology, has garnered attention for its biological activity, particularly in the context of cancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
- Molecular Formula : C21H20N2O2
- Molecular Weight : 336.40 g/mol
- CAS Number : 339011-47-1
This compound is characterized by a phenoxybenzamide structure, which is known to influence its biological interactions.
Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:
- Apoptosis Induction : The compound activates apoptosis pathways in cancer cells, specifically through the intrinsic pathway involving mitochondrial release of cytochrome c and subsequent caspase activation .
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in various cancer cell lines, preventing proliferation and promoting cell death .
- Inhibition of Cell Migration : Studies have demonstrated that this compound disrupts the FAK/Paxillin signaling pathway, significantly reducing the invasion capabilities of metastatic tumor cells .
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung) | 0.25 | |
| HepG2 (Liver) | 0.49 | |
| MDA-MB-231 (Breast) | 6.72 | |
| HeLa (Cervical) | 4.87 | |
| LNCaP (Prostate) | 11 |
These results indicate that this compound exhibits potent cytotoxicity across multiple cancer types.
Case Studies
- Study on Hepatocellular Carcinoma :
- Breast Cancer Research :
Q & A
Q. What are the optimal synthetic routes for N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-phenoxybenzoic acid derivatives with 3-(dimethylamino)aniline. Key steps include:
- Amidation : Use coupling agents like HBTU or DCC with DMAP as a catalyst in solvents such as acetonitrile or dichloromethane .
- Base Selection : Triethylamine or pyridine neutralizes HCl byproducts, improving yields .
- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : H/C NMR and LC-MS for molecular weight verification .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis .
- Thermal Stability : Differential Scanning Calorimetry (DSC) to detect decomposition temperatures (e.g., decomposition observed at >150°C in related amides) .
Advanced Research Questions
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks. Monitor degradation via HPLC .
- pH-Dependent Stability : Incubate in buffers (pH 1–10) at 37°C and analyze degradation products using LC-MS .
- DSC Analysis : Identifies phase transitions and thermal decomposition thresholds .
Q. What protocols are recommended for evaluating mutagenicity and toxicity in early-stage research?
- Methodological Answer :
- Ames II Test : Assess mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100) with and without metabolic activation (S9 mix) .
- Benchmarking : Compare results to known mutagens (e.g., benzyl chloride) for context .
- In Vitro Cytotoxicity : Use MTT assays on HEK293 or HepG2 cells to determine IC values .
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to the phenoxy or dimethylamino groups. For example:
- Replace phenoxy with nitro or trifluoromethoxy groups (see ).
- Vary alkyl groups on the dimethylamino moiety .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) .
- Computational Modeling : Docking studies (AutoDock, Schrödinger) to predict binding affinities to receptors .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Meta-Analysis : Compare data across studies, focusing on variables like assay conditions (e.g., serum concentration, cell passage number) .
- Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and metabolite formation in animal models .
- Impurity Analysis : Use LC-MS to identify contaminants (>0.1% abundance) that may skew results .
Q. What strategies improve solubility for in vivo applications?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400 or cyclodextrins in aqueous formulations .
- Salt Formation : Screen with hydrochloric or maleic acid to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
Q. How can reaction mechanisms for key synthetic steps (e.g., amidation) be elucidated?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
